molecular formula C26H31N3O7 B2765789 N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899984-85-1

N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2765789
CAS RN: 899984-85-1
M. Wt: 497.548
InChI Key: WZKOTZGTNQQLKN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrrolopyrazine core structure, which is fused with two 3,4,5-trimethoxyphenyl groups . Compounds with similar structures have been studied for their potential anticancer activity .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, a series of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

Scientific Research Applications

Regioselective Synthesis and Computational Analysis

A study by Sanad et al. (2021) on bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via a piperazine spacer provides insights into regioselective synthesis techniques. Computational tools like DFT calculations were employed to predict the regioselectivity of synthesis protocols, which might be applicable in manipulating the structure of N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazine-2(1H)-carboxamide for specific applications (Sanad, Ahmed, Mekky, & Abdallah, 2021).

Coordination Chemistry for Material Science

Research by Singh and Mukherjee (2005) on bivalent nickel and copper complexes with pyrazine-amide-thioether coordination discusses the synthesis and properties of complexes that stabilize trivalent nickel. This study underlines the importance of pyrazine derivatives in developing coordination complexes with potential applications in material science and catalysis (Singh & Mukherjee, 2005).

Fluorescent Tracer Agents for Medical Applications

Rajagopalan et al. (2011) explored hydrophilic pyrazine dyes as exogenous fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate (GFR). Their findings suggest that pyrazine derivatives can be valuable in developing diagnostic tools in healthcare (Rajagopalan et al., 2011).

Electrochromic Materials

A study on donor-acceptor polymeric electrochromic materials employing pyrazine derivatives highlights their potential in NIR electrochromic devices. This research indicates the application of pyrazine derivatives in developing new materials for electronic and optoelectronic devices (Zhao et al., 2014).

properties

IUPAC Name

N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O7/c1-31-19-12-16(13-20(32-2)24(19)35-5)23-18-8-7-9-28(18)10-11-29(23)26(30)27-17-14-21(33-3)25(36-6)22(15-17)34-4/h7-9,12-15,23H,10-11H2,1-6H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKOTZGTNQQLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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